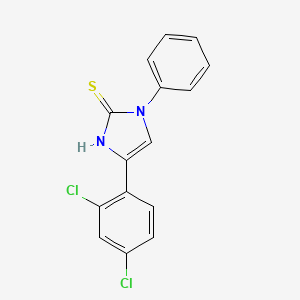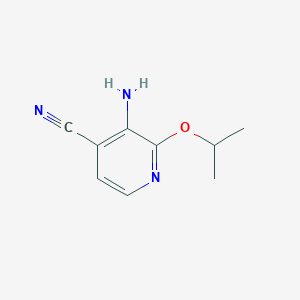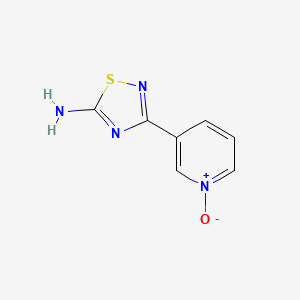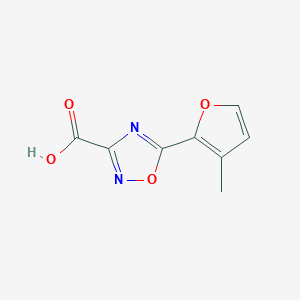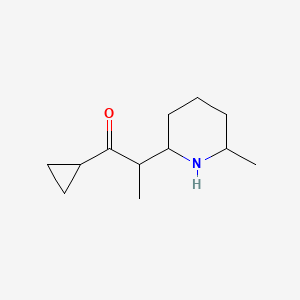
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group and a piperidine ring.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 6-methylpiperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Scientific Research Applications
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one can be compared with similar compounds such as:
1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one: This compound has a similar structure but lacks the methyl group on the piperidine ring, which may affect its reactivity and applications.
1-(1-methylpiperidin-2-yl)propan-2-one: This compound has a different substitution pattern, leading to variations in its chemical properties and uses.
2-Methyl-1-(pyridin-2-yl)propan-1-one: This compound contains a pyridine ring instead of a piperidine ring, resulting in distinct chemical behavior and applications.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H21NO/c1-8-4-3-5-11(13-8)9(2)12(14)10-6-7-10/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
UDPCVGRUIMFIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C(C)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


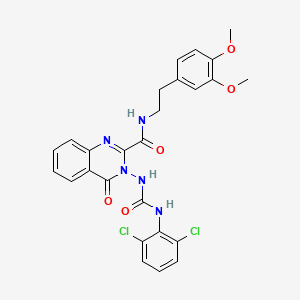
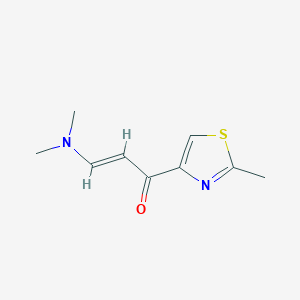
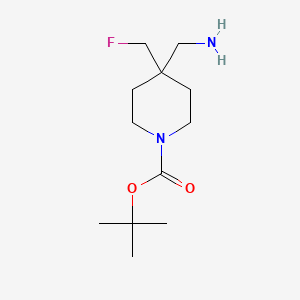
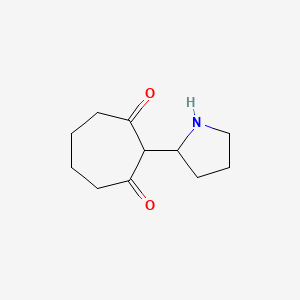

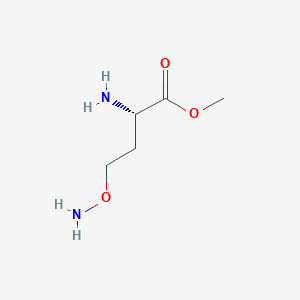
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)

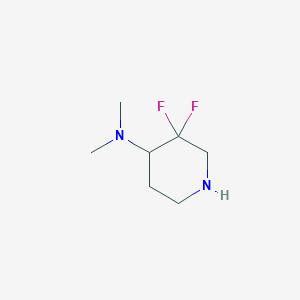
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
